molecular formula C8H18Cl2N2 B2758017 (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride CAS No. 2307753-89-3

(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride

Cat. No.: B2758017
CAS No.: 2307753-89-3
M. Wt: 213.15
InChI Key: SFZOQOFNZUCRPB-OXOJUWDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The synthesis of bicyclic amines containing diazabicyclo frameworks traces its roots to early 20th-century efforts in alkaloid mimicry. While tropinone, a related bicyclic ketone, was first synthesized by Richard Willstätter in 1901 , the specific exploration of 3,9-diazabicyclo[4.2.1]nonane derivatives emerged more recently. A pivotal advancement occurred in 2010 when Coleman et al. at Merck Research Laboratories reported the synthesis of 3,9-diazabicyclo[4.2.1]nonanes as dual orexin receptor antagonists, marking the first systematic medicinal exploration of this scaffold . The (1R,6S)-3-methyl variant described here represents a stereochemically defined offshoot of these efforts, optimized for enhanced receptor binding and metabolic stability.

Significance in Heterocyclic Chemistry

The diazabicyclo[4.2.1]nonane system occupies a unique niche in heterocyclic chemistry due to:

  • Bridgehead Strain : The [4.2.1] bicyclic framework introduces moderate angular strain, influencing both reactivity and conformational preferences.
  • Diaxial Nitrogen Placement : The 3,9-diaza configuration creates a pseudo-geminal diamine motif, enabling diverse hydrogen-bonding interactions.
  • Stereochemical Complexity : The rel-(1R,6S) configuration (CAS 2307753-89-3) introduces two stereogenic centers, making enantioselective synthesis a key challenge .

Comparative studies with related systems like 3,7-diazabicyclo[3.3.1]nonanes reveal distinct electronic profiles. For instance, Malmakova et al. demonstrated that Mannich cyclocondensation routes effective for [3.3.1] systems require modification for [4.2.1] analogs due to differing ring strain .

Nomenclature and Structural Classification

The systematic IUPAC name rel-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride encodes critical structural information:

Property Value Source
Molecular formula C₈H₁₈Cl₂N₂
Molecular weight 213.15 g/mol
SMILES CN1CC@@([H])CC[C@@]2([H])CC1.Cl.Cl

The bicyclo[4.2.1]nonane numbering convention assigns positions 1 and 6 as bridgehead atoms, with the methyl group at position 3 and secondary amine at position 9. The dihydrochloride salt form enhances aqueous solubility, critical for pharmacological applications .

Importance in Contemporary Medicinal Research

Recent studies highlight three key areas of therapeutic interest:

  • Neuropharmacology : The 3,9-diazabicyclo[4.2.1]nonane core demonstrates high affinity for orexin receptors (OX1R/OX2R), making it a candidate for insomnia treatment. Coleman et al. reported sub-nanomolar OX1R binding (Ki = 0.7 nM) for optimized analogs .
  • Conformational Restriction : The rigid framework locks pharmacophores in bioactive conformations, improving target selectivity over flexible analogs.
  • Prodrug Potential : Secondary amines facilitate prodrug strategies through salt formation or carbamate linkages.

Comparative analysis with classical bicyclic amines:

Property Tropinone 3,9-Diazabicyclo[4.2.1]nonane
Ring System Bicyclo[3.2.1]octan-3-one Bicyclo[4.2.1]nonane
Nitrogen Positions Single bridgehead N 3,9-diaza configuration
Synthetic Accessibility 17-step synthesis 5-step tandem Mannich

Properties

IUPAC Name

(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZOQOFNZUCRPB-OXOJUWDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCC(C1)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CC[C@H](C1)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride typically involves a [3+2] cycloaddition reaction. This reaction can be carried out using azomethine ylides, which are generated in situ from aldehydes and amines, and activated alkenes. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The cycloaddition is followed by reduction and lactamization steps to yield the desired diazabicyclo compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial formation of the bicyclic core through cycloaddition, followed by purification and conversion to the dihydrochloride salt. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions include various substituted diazabicyclo derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Dual Orexin Receptor Antagonism

One of the primary applications of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane; dihydrochloride is its role as a dual orexin receptor antagonist. This mechanism is particularly relevant in the treatment of sleep disorders such as insomnia. The orexin system is crucial for regulating wakefulness and arousal, and antagonizing these receptors can promote sleep and reduce wakefulness in animal models .

Neuropharmacological Research

The compound has been extensively studied for its effects on neuropharmacological pathways. Research indicates that it can modulate neurotransmitter systems involved in sleep regulation, potentially leading to novel treatments for various sleep-related disorders.

Synthesis and Derivatives

The synthesis of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane typically involves several key steps that ensure the compound's purity and efficacy for research applications. Various synthetic routes allow for the development of derivatives with enhanced pharmacological properties or altered functionalities, which can be crucial for advancing therapeutic applications.

Compound Structure Characteristics Biological Activity
3-Methyl-3,9-diazabicyclo[3.3.1]nonaneBicyclic structure with one less carbon cycleOrexin receptor antagonist
7-Azabicyclo[4.2.1]nonaneContains an additional nitrogen atomPotential anxiolytic effects
9-Azabicyclo[6.3.0]decaneLarger bicyclic systemInvestigated for analgesic properties

This table highlights how slight variations in structure can lead to different biological effects and therapeutic potentials.

Sleep Disorders

A notable study investigated the efficacy of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane in animal models of insomnia. Results showed significant improvements in sleep latency and duration compared to control groups, underscoring its potential as a therapeutic agent for sleep disorders .

Antimicrobial Activity

While primarily researched for its neuropharmacological effects, preliminary studies also suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. This opens avenues for further exploration into its utility beyond neuropharmacology .

Mechanism of Action

The mechanism by which (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride exerts its effects involves binding to specific molecular targets such as orexin receptors, serotonin transporters, and dopamine transporters. This binding can modulate the activity of these receptors and transporters, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride are best understood through comparisons with related bicyclic diamines. Below is a detailed analysis:

Structural Analogues

Compound Name Bicyclic Framework Substituents Molecular Formula Key Features
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride 4.2.1 3-Me, 9-NH₂ (dihydrochloride) C₈H₁₈Cl₂N₂ High stereochemical purity via CIDT ; potential μ-opioid receptor affinity .
(±)-9-Methyl-3,9-diazabicyclo[3.3.1]nonane (DBN) 3.3.1 9-Me C₉H₁₈N₂ Lipophilic trimethylene loop critical for μ-opioid receptor binding .
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) 3.3.1 7-S, 9-NH₂ C₈H₁₄N₂S Bioisosteric sulfur substitution enhances μ-receptor selectivity .
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonane derivative 4.2.1 Unsubstituted C₈H₁₄N₂ Intermediate in CIDT synthesis; lacks methyl group for enhanced lipophilicity .
9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives 3.3.1 Varied alkyl/aryl groups C₁₁H₂₂N₂–C₁₈H₂₉N₃ Exhibit curare-like neuromuscular blocking activity .

Physicochemical Properties

Property (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride 9-Methyl-3,9-diazabicyclo[3.3.1]nonane S-DBN
Molecular Weight 213.1 g/mol 154.21 g/mol 182.28 g/mol
Solubility High (dihydrochloride salt) Moderate (free base) Low (sulfur substitution)
Melting Point Not reported 271–272°C (dec.) Not reported

Biological Activity

(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride is a bicyclic compound characterized by its unique arrangement of nitrogen and carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆N₂
  • CAS Number : 1330170-43-8
  • Structural Features : The compound features a bicyclic structure with two nitrogen atoms, which may influence its interaction with biological targets.

Biological Activity

Research indicates that (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane exhibits significant biological activity through its interactions with various molecular targets such as enzymes and receptors. These interactions can influence biochemical pathways relevant to therapeutic applications.

The mechanism of action involves binding to specific receptors or enzymes, leading to alterations in their activity. This can result in various biological effects, including potential therapeutic outcomes.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-oneSimilar bicyclic structureDifferent functional groups
1-Methyl-3,9-diazabicyclo[4.2.1]nonaneMethyl substitution at different positionVariation in biological activity
9-Methyl-3,9-diazabicyclo[4.2.1]nonaneMethyl group at position 9Potentially altered pharmacological profile

Case Studies and Research Findings

  • Orexin Receptor Antagonists : A study highlighted the synthesis of constrained diazepanes with a 3,9-diazabicyclo[4.2.1]nonane core that exhibited good oral bioavailability and sleep-promoting activity in a rat EEG model. This suggests potential applications in treating insomnia through orexin receptor modulation .
  • Bioactivity Profiling : Various studies have investigated the binding affinity of (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane to specific receptors involved in neurotransmission and metabolic regulation. These studies emphasize the compound's role in influencing neuropeptide signaling pathways .

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane and to explore its potential therapeutic applications more comprehensively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols with protective group strategies. For example, analogous diazabicyclo compounds are synthesized via:

  • Step 1 : Coupling of carboxylic acid derivatives (e.g., 4-(pyridinyl)benzoic acid) with the bicyclic scaffold using carbodiimide-based activation.
  • Step 2 : Deprotection of N-tboc groups using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) followed by salt formation (e.g., fumaric acid) .
  • Key Considerations : Optimize reaction time (e.g., 12 hours for coupling) and solvent systems (CH₂Cl₂/MeOH for chromatography). Monitor purity via HPLC or LC-MS .

Q. How can researchers verify the purity and identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups. For example, methyl groups in the diazabicyclo scaffold appear as singlets near δ 2.5 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ expected at m/z 307.26 for dihydrochloride forms) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can structural contradictions in reaction products be resolved?

  • Methodological Answer :

  • Case Study : Oxidation or substitution reactions may yield divergent products (e.g., ketones vs. alcohols) depending on reagents (e.g., PCC vs. NaBH₄) .
  • Approach :

Systematic Screening : Vary reaction conditions (temperature, solvent polarity, catalyst loading) and analyze outcomes via GC-MS or XRD.

Computational Modeling : Use DFT (Density Functional Theory) to predict thermodynamic stability of products. For example, B3LYP/6-31G(d) basis sets can model transition states .

  • Example : Confirmation of bicyclo scaffold geometry via X-ray crystallography (e.g., C–N bond lengths: 1.45–1.49 Å) .

Q. What experimental designs are suitable for studying its bioactivity?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method. Compare IC₅₀ values with known inhibitors (e.g., donepezil) .
  • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) and quantify accumulation in neuronal cell lines via scintillation counting .
  • In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding modes at nicotinic acetylcholine receptors (nAChRs). Validate with MD simulations (AMBER force field) .

Q. How can computational methods enhance understanding of its electronic properties?

  • Methodological Answer :

  • DFT Parameters :
PropertyMethod/Basis SetSoftware
HOMO-LUMO GapB3LYP/6-311++G(d,p)Gaussian 16
Electrostatic PotentialMEP Surface AnalysisMultiwfn
  • Applications : Predict reactivity toward electrophiles (e.g., Fukui indices) or solvation effects using COSMO-RS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.